N~1~-cyclopropyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-cyclopropyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C12H14Cl2N2O3S and its molecular weight is 337.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0102189 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Nucleophilic Substitutions Catalyzed by Palladium(0) : Research on 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides has demonstrated the utility of palladium(0) catalysis in regioselective nucleophilic substitutions, yielding cyclopropylideneethyl derivatives with high synthetic potential. This methodology provides a pathway to access optically active methylenecyclopropane derivatives and facilitates tertiary substitution on the cyclopropane ring exclusively (Stolle et al., 1992).
Osteoclastogenesis and Bone Loss : A study on N-phenyl-methylsulfonamido-acetamide (PMSA) explored its osteoclast inhibitory activity. PMSA treatment inhibited receptor activator of nuclear factor kappa B ligand (RNAKL)-induced osteoclast differentiation, suggesting potential applications in preventing postmenopausal osteoporosis (Cho et al., 2020).
Transformation of Herbicides in Soil : The transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil indicates the production of specific derivatives through cyclization and hydrolysis. This research provides insight into the environmental behavior and degradation pathways of certain herbicides (Yih et al., 1970).
Pharmacological Applications and Drug Development
Antidote Drug Combination Stability : A study investigated the chemical stability of a new antidote combination (Atropine-HI-6-Prodiazepam) for organophosphate poisoning treatment. This research highlights the potential for developing stable antidote combinations for emergency medical use (Clair et al., 2000).
Cyclopropanations and Synthesis of Amino Acids : Research on Rhodium(II) N-(Arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes presents a method for synthesizing functionalized cyclopropanes. This approach offers a route to enantioselective synthesis of cyclopropane-based amino acids, demonstrating the intersection of catalysis and amino acid synthesis (Davies et al., 1996).
Properties
IUPAC Name |
N-cyclopropyl-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-20(18,19)16(7-11(17)15-8-5-6-8)10-4-2-3-9(13)12(10)14/h2-4,8H,5-7H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQJVAIUXWANIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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